![molecular formula C22H23N3O4 B7701463 N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide](/img/structure/B7701463.png)
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide, also known as BMH-21, is a small molecule inhibitor that has shown promising results in cancer research. This compound has been studied extensively for its potential to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide works by inhibiting the activity of the proteasome, which is responsible for the degradation of cellular proteins. This leads to the accumulation of misfolded proteins within the cell, which triggers an apoptotic response and ultimately results in cell death.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs when a cell becomes damaged or dysfunctional. This process is important for maintaining the health of the body and preventing the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the development of more soluble derivatives of this compound to improve its bioavailability in vivo. Additionally, further studies are needed to determine the efficacy of this compound in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 2-hydroxy-7-methylquinoline in the presence of tert-butylamine. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-nitrobenzamide has been extensively studied for its potential to inhibit the growth of cancer cells. Several studies have shown that this compound can induce cell death in cancer cells by inhibiting the activity of the proteasome, a complex protein structure that plays a crucial role in the degradation of cellular proteins.
Propiedades
IUPAC Name |
N-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14-8-9-15-11-17(20(26)23-19(15)10-14)13-24(22(2,3)4)21(27)16-6-5-7-18(12-16)25(28)29/h5-12H,13H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRGPTZFONGXTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.